Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)-
Description
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- is a strobilurin-derived fungicide characterized by its unique structural features. The compound’s IUPAC name reflects its methoxyimino group at the α-position, a hydroxymethylphenoxymethyl substituent on the benzene ring, and an (alphaE) stereochemical configuration. It is registered under CAS No. [143390-89-0] and is closely related to kresoxim-methyl (BAS 490F), a commercial agrochemical used to control fungal pathogens in crops .
The compound’s mode of action involves inhibition of mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ complex. Its efficacy is influenced by the methoxyimino group, which enhances stability against hydrolysis, and the phenoxymethyl side chain, which contributes to lipophilicity and membrane penetration .
Properties
IUPAC Name |
(2E)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDLWRTQBZRB-FBMGVBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CC=CC=C1COC2=CC=CC=C2CO)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639810-41-5 | |
| Record name | 2-(2-(2-Hydroxymethylphenoxy)methyl)-phenyl-2-(methoxyimido)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639810415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-(2-((2-(hydroxymethyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(2-HYDROXYMETHYLPHENOXY)METHYL)-PHENYL-2-(METHOXYIMIDO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D19WS57S6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Hydroxymethylphenyl Ether Intermediate
A key intermediate in the preparation is 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, which serve as precursors to the phenoxy methyl structure.
- Starting Materials: Isocoumarins derived from homophthalic acid and various acid chlorides.
- Reduction: Sodium borohydride (NaBH4) in methanol is used to reduce isocoumarins to the corresponding 2-(2-(hydroxymethyl)phenyl) ethanol derivatives.
- Reaction Conditions: The reaction is carried out under nitrogen atmosphere at 50°C, initially with 4 equivalents of NaBH4 for 4 hours, followed by an additional 2 equivalents overnight to ensure complete reduction.
- Purification: Reaction completion is monitored by thin-layer chromatography (TLC), and products are purified by column chromatography.
- Characterization: Products are confirmed by FTIR, ^1H NMR, ^13C NMR, and GC-MS analyses.
This step yields the hydroxymethylphenyl ethanol derivatives that are crucial for subsequent ether formation.
Formation of the Phenoxy Methyl Linkage
The hydroxymethyl groups on the phenyl rings are linked via ether bonds to form the 2-((2-(hydroxymethyl)phenoxy)methyl) moiety.
- This typically involves nucleophilic substitution reactions where phenolic hydroxyl groups react with suitable alkyl halides or activated intermediates.
- Reaction conditions are optimized to preserve the hydroxymethyl functionality and avoid side reactions.
Summary Table of Preparation Steps
Research Findings and Notes
- The reduction of isocoumarins with sodium borohydride is a reliable and reproducible method to obtain hydroxymethylphenyl ethanol derivatives without isolating intermediate dihydroisocoumarins, simplifying the synthetic process.
- The control of stereochemistry in the methoxyimino group is critical for the biological activity of the compound; the (alphaE) isomer is typically the desired form.
- The patented saponification and re-methylation method for related methoxyimino acetic acid esters demonstrates an environmentally friendly approach with improved yields and less corrosive reagents, which could be adapted for this compound’s synthesis.
- Analytical techniques such as ^1H NMR, ^13C NMR, FTIR, GC-MS, and TLC are essential for monitoring reaction progress and confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxyimino group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzeneacetic acid derivatives with aldehyde or carboxylic acid functionalities.
Scientific Research Applications
Pharmaceutical Applications
Benzeneacetic acid derivatives are often utilized as intermediates in the synthesis of biologically active compounds. The unique structure of this compound allows for modifications that can enhance therapeutic effects.
Case Study: Synthesis of Trifloxystrobin
Trifloxystrobin is a widely used fungicide where benzeneacetic acid derivatives play a crucial role. The synthesis involves several steps, including the reaction of this compound with methoxyamine, yielding high purity and efficacy against various fungal pathogens. This application highlights the compound's utility in developing effective agricultural chemicals while maintaining safety profiles.
Agrochemical Applications
The compound's structure facilitates its use in developing agrochemicals, particularly fungicides and herbicides. Its chloromethyl and methoxyimino functionalities allow for the introduction of reactive groups into target molecules.
Example: Intermediate for Fungicides
In agricultural chemistry, this compound serves as an intermediate for synthesizing novel fungicides. Researchers have successfully developed new products exhibiting enhanced efficacy against plant pathogens through various synthetic routes involving this compound.
Synthetic Chemistry
Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- is a versatile reagent in organic synthesis. Its ability to introduce functional groups enables chemists to create complex molecular architectures.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Key Steps | Advantages |
|---|---|---|---|
| Route A | 16 | Cyanation, Oxidation | Simple but low yield |
| Route B | 32 | Esterification, Methylation | Moderate yield with mild conditions |
| Route C | 55 | Three-step reaction using N,N-dimethylbenzylamine | High yield with simple route |
This table summarizes various synthetic routes for producing related compounds, showcasing the efficiency and challenges associated with each method.
Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry and materials science. Researchers are exploring its properties to develop new drugs and materials with specific functionalities.
Case Study: Novel Drug Development
Recent studies have focused on modifying the structure of benzeneacetic acid derivatives to enhance their pharmacological properties. By altering functional groups, scientists aim to improve bioactivity and reduce side effects in therapeutic agents.
The biological activity of benzeneacetic acid derivatives primarily stems from their interactions with biological systems, particularly their antimicrobial and herbicidal properties. Research indicates that compounds similar to benzeneacetic acid exhibit significant antimicrobial properties against various bacterial strains and fungi.
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Herbicidal | Potential use in controlling unwanted plant growth |
This overview underscores the broad applicability of benzeneacetic acid derivatives in both pharmaceutical and agricultural sectors.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Strobilurin Analogs
Structural and Functional Analysis
Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound (vs. methyl in kresoxim-methyl) may enhance solubility in polar solvents but reduce persistence in hydrophobic environments . Halogenated Derivatives (e.g., chloro- and bromomethyl in and ) exhibit higher reactivity, making them intermediates for further functionalization .
Stereochemical Influence :
- The (alphaE) configuration in the target compound and kresoxim-methyl ensures optimal binding to the Qo site. In contrast, (alphaZ) isomers (e.g., in ) show reduced antifungal activity due to steric hindrance .
Physicochemical Properties: Lipophilicity: Kresoxim-methyl (logP ~3.5) and dimoxystrobin (logP ~3.8) have higher lipophilicity than the target compound (estimated logP ~2.9), affecting their translocation in plant tissues . Stability: The methoxyimino group in all analogs resists metabolic degradation, prolonging field efficacy compared to older strobilurins .
Biological Activity
Benzeneacetic acid derivatives, particularly those containing methoxyimino and hydroxymethyl groups, have garnered attention in various biological contexts. This article provides a comprehensive overview of the biological activities associated with the compound Benzeneacetic acid, 2-((2-(hydroxymethyl)phenoxy)methyl)-alpha-(methoxyimino)-, (alphaE)- . The focus will include its synthesis, biological evaluations, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 141517-21-7
The synthesis of this compound typically involves the reaction of benzeneacetic acid derivatives with hydroxymethyl phenoxy groups under specific conditions to yield the desired methoxyimino substituent. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of benzeneacetic acid derivatives has been evaluated in multiple studies, highlighting their potential in several therapeutic areas:
Antifungal Activity
Recent studies have demonstrated that certain derivatives exhibit significant antifungal properties. For instance, compounds derived from benzeneacetic acid have shown efficacy against pathogens such as Rhizoctonia solani and Botrytis cinerea, with inhibitory rates exceeding 90% at concentrations of 50 µg/mL .
Antiproliferative Effects
Research indicates that hydroxymethyl-substituted benzeneacetic acids can induce antiproliferative effects in mammalian cells. These effects are attributed to the inhibition of topoisomerase II activity, which is crucial for DNA replication and cell division . The antiproliferative activity was notably enhanced under UVA activation.
Proteasome and Autophagy Modulation
Studies have reported that certain benzoic acid derivatives enhance the activity of proteasomal and autophagic pathways. For example, compounds like 3-chloro-4-methoxybenzoic acid significantly activate cathepsins B and L, which are essential for protein degradation in cellular homeostasis . This modulation suggests potential applications in aging-related diseases where proteostasis is compromised.
Case Studies and Research Findings
- Fungal Resistance : A study evaluated the effectiveness of various benzeneacetic acid derivatives against resistant fungal strains. Compounds demonstrated moderate to high fungicidal activities, suggesting their utility in agricultural applications .
- Cell Viability Assays : In vitro assays showed that specific derivatives could reduce cell viability by up to 70% in cancer cell lines, indicating their potential as chemotherapeutic agents .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and resistance mechanisms .
Table 1: Summary of Biological Activities
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify key functional groups (e.g., methoxyimino, hydroxymethylphenoxy). NOESY experiments can confirm the alphaE stereochemistry by analyzing spatial proximity of substituents.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) with ≤5 ppm accuracy.
- Infrared Spectroscopy (IR): Verify characteristic stretches (e.g., C=N at ~1600 cm⁻¹ for methoxyimino, O-H at ~3300 cm⁻¹ for hydroxymethyl).
- X-ray Crystallography (if applicable): Resolve absolute configuration if single crystals are obtained .
Q. What synthetic strategies are effective for introducing the methoxyimino group in benzeneacetic acid derivatives?
Methodological Answer:
- Oximation Reaction: React a ketone precursor with methoxyamine hydrochloride under acidic conditions (e.g., HCl in ethanol).
- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf comparison).
- Quality Control: Validate product purity via HPLC (C18 column, UV detection at 254 nm) and FTIR for functional group confirmation .
Q. How can solubility challenges be addressed for in vitro assays?
Methodological Answer:
- Solvent Selection: Use DMSO for initial stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA to prevent precipitation).
- Surfactant Use: Add polysorbate-80 (0.01% v/v) to improve aqueous solubility.
- Dynamic Light Scattering (DLS): Assess particle size distribution to confirm colloidal stability .
Advanced Research Questions
Q. How does the compound modulate p53-dependent pathways in silica-induced epithelial-mesenchymal transition (EMT)?
Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq on human bronchial epithelial (HBE) cells treated with silica ± the compound. Focus on EMT markers (e.g., E-cadherin downregulation, vimentin upregulation).
- Metabolomic Analysis: Use LC-MS to quantify benzeneacetic acid levels and correlate with phenylalanine metabolism pathways (e.g., phenylacetylglutamine via ALDH3).
- p53 Validation: Employ CRISPR/Cas9 p53-knockout models to confirm dependency. Measure p53 stabilization via Western blot (anti-p53 antibodies) .
Q. How can contradictory reports on the anti-inflammatory activity of benzeneacetic acid derivatives be resolved?
Methodological Answer:
- Systematic Review: Meta-analyze studies for variables (cell type, concentration, exposure time).
- Orthogonal Assays: Combine transcriptomic data (e.g., NF-κB pathway inhibition) with functional assays (ELISA for IL-6/TNF-α).
- Dose-Response Curves: Establish EC₅₀ values across multiple models (e.g., RAW 264.7 macrophages vs. primary monocytes).
- Purity Validation: Ensure compound purity (>98% via HPLC) to exclude confounding by impurities .
Q. What experimental designs are optimal for studying oxidative stress modulation by this compound?
Methodological Answer:
- ROS Detection: Use DCFH-DA fluorescence in HBE cells exposed to silica. Include N-acetylcysteine (NAC) as a positive control.
- Antioxidant Enzyme Activity: Measure SOD and catalase activity via colorimetric kits.
- Nrf2 Pathway Analysis: Perform qPCR for Nrf2, HO-1, and GCLC. Validate with siRNA knockdown to confirm pathway involvement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
